molecular formula C20H34F2O5 B1163866 13,14-dihydro-16,16-difluoro Prostaglandin F2α

13,14-dihydro-16,16-difluoro Prostaglandin F2α

Cat. No. B1163866
M. Wt: 392.5
InChI Key: VKXDPYJGORHMKW-PMDATTJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prostaglandin F2α (PGF2α) causes contraction of vascular, bronchial, intestinal, and myometrial smooth muscle, and also exhibits potent luteolytic activity. 13,14-dihydro-16,16-difluoro PGF2α is an analog of PGF2α. While its biological activities have not been evaluated, it should be noted that the addition of two electron-withdrawing fluorine atoms has been used to stabilize prostanoids and significantly delay degradation in vivo. Importantly, 13,14-dihydro PGE1 has activity that is comparable to that of PGE1, suggesting that this analog of PGF2α could be biologically active.

Scientific Research Applications

Metabolism and Measurement

13,14-Dihydro-15-keto-prostaglandin F2α, a metabolite of prostaglandin F2α, is formed by the reduction of the C-13,14 double bond and 15-keto-prostaglandin F2α by prostaglandin Δ13-reductase. This metabolite is used to reflect changes in prostaglandin F2α biosynthesis more accurately than the primary prostaglandin itself (Wilson, 1995). Additionally, a method for directly measuring 13,14-dihydro-15-keto-prostaglandin F2α in human plasma without prior extraction or chromatography has been developed, proving both reproducible and accurate (Strickland, Brennecke & Mitchell, 1982).

Clinical Implications

In patients with urogenital tumors, serum levels of 13,14-DHK-PGF2α are notably elevated compared to a control group, indicating its potential as a biomarker in such conditions (Dunzendorfer, Zahradnik & Gerster, 1980).

Biological Functions and Pathways

Prostaglandin F2α is metabolized in mammalian kidneys by two divergent pathways, yielding a mixture of prostaglandin E and F metabolites, with 13,14-Dihydro-15-keto prostaglandin F2α being the principal prostaglandin F series metabolite in various species (Hoult & Moore, 1977).

properties

Product Name

13,14-dihydro-16,16-difluoro Prostaglandin F2α

Molecular Formula

C20H34F2O5

Molecular Weight

392.5

InChI

InChI=1S/C20H34F2O5/c1-2-3-12-20(21,22)18(25)11-10-15-14(16(23)13-17(15)24)8-6-4-5-7-9-19(26)27/h4,6,14-18,23-25H,2-3,5,7-13H2,1H3,(H,26,27)/b6-4-/t14-,15-,16+,17-,18-/m1/s1

InChI Key

VKXDPYJGORHMKW-PMDATTJOSA-N

SMILES

CCCCC(F)(F)[C@H](O)CC[C@H]1[C@H](O)C[C@H](O)[C@@H]1C/C=CCCCC(O)=O

synonyms

13,14-dihydro-16,16-difluoro PGF2α

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
13,14-dihydro-16,16-difluoro Prostaglandin F2α
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13,14-dihydro-16,16-difluoro Prostaglandin F2α
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